
5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzylpyrrolidine and a dimethylpyrrole group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Benzylation: The pyrrolidine ring can be benzylated using benzyl halides under basic conditions.
Pyrrole Synthesis: The dimethylpyrrole group can be synthesized separately through condensation reactions involving ketones and amines.
Coupling Reactions: The final step involves coupling the benzylpyrrolidine and dimethylpyrrole to the pyridine ring, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine and pyrrole rings.
Reduction: Reduction reactions could target the nitrogen-containing rings, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential drugs for treating various diseases.
Industry
Industrially, it could be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve binding to molecular targets such as proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved would be specific to the target and the biological system.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzene
- 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene
Uniqueness
The uniqueness of 5-(1-Benzylpyrrolidin-2-yl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which could confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C22H25N3 |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
5-(1-benzylpyrrolidin-2-yl)-2-(2,5-dimethylpyrrol-1-yl)pyridine |
InChI |
InChI=1S/C22H25N3/c1-17-10-11-18(2)25(17)22-13-12-20(15-23-22)21-9-6-14-24(21)16-19-7-4-3-5-8-19/h3-5,7-8,10-13,15,21H,6,9,14,16H2,1-2H3 |
Clave InChI |
NFLPKUXPNHBONZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3CC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
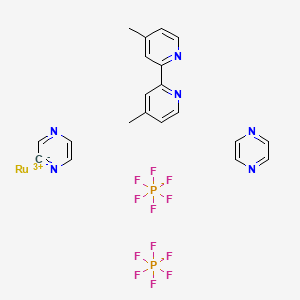
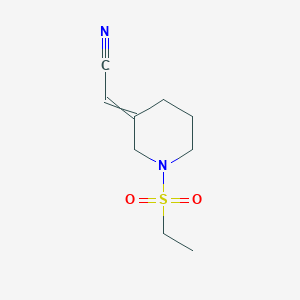
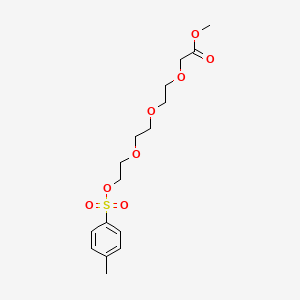

![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)
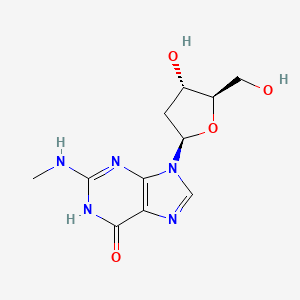

![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
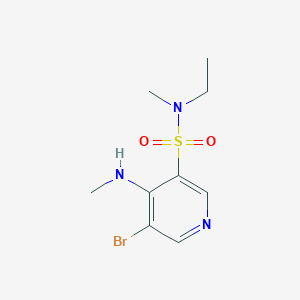


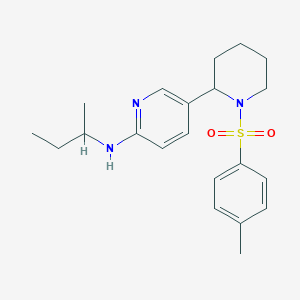
![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
